Ethyl 3-chloro-5-hydroxybenzoate
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Overview
Description
Ethyl 3-chloro-5-hydroxybenzoate is an organic compound belonging to the class of esters. It is characterized by its molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol . This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-5-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-chloro-5-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-5-hydroxybenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Substitution: Products include various substituted benzoates.
Oxidation: Products include 3-chloro-5-hydroxybenzaldehyde or 3-chloro-5-hydroxybenzoic acid.
Reduction: Products include ethyl 3-chloro-5-hydroxybenzyl alcohol.
Scientific Research Applications
Ethyl 3-chloro-5-hydroxybenzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-chloro-5-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active 3-chloro-5-hydroxybenzoic acid, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-chloro-4-hydroxybenzoate: Similar in structure but with the hydroxyl group at the 4-position.
Ethyl 3-hydroxybenzoate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Ethyl 3-benzyl-5-chloro-2-hydroxybenzoate: Contains a benzyl group, adding bulk and altering its reactivity.
Uniqueness
Ethyl 3-chloro-5-hydroxybenzoate is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct reactivity and interaction profiles. This makes it particularly useful in targeted synthetic applications and research studies.
Properties
IUPAC Name |
ethyl 3-chloro-5-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIBLKUGYGJULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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